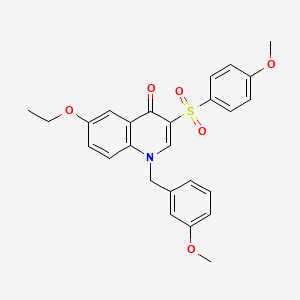

6-ethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-ethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as EMBSQ, is a quinoline-based compound that has gained significant attention in recent years due to its potential in the field of medicinal chemistry. EMBSQ belongs to the class of sulfonyl quinolines, which have been found to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- Synthetic Routes and Metabolite Synthesis : Mizuno et al. (2006) described efficient syntheses of metabolites related to quinoline compounds, highlighting the use of protective groups and novel synthetic routes for high yield production【Mizuno et al., 2006】(https://consensus.app/papers/syntheses-metabolites-ethyl-mizuno/3c6ba27fba9f5a26b17c7b831e83020e/?utm_source=chatgpt).

- Rhodium Catalyzed Synthesis : Yadagiri et al. (2018) achieved novel rhodium-catalyzed transannulation for the synthesis of substituted benzopyrans, showcasing innovative approaches in constructing polyheteroaromatics【Yadagiri et al., 2018】(https://consensus.app/papers/rhodium-catalyzed-synthesis-benzopyrans-yadagiri/36e32f2cfe44542c9dfcff04e6660078/?utm_source=chatgpt).

- Quinone Methide Derivatives in Drug Synthesis : Inagaki et al. (2002) developed an E-selective synthesis method for an antiarthritic drug candidate using quinone methide derivatives, demonstrating the application of quinolinone derivatives in drug synthesis【Inagaki et al., 2002】(https://consensus.app/papers/highly-synthesis-drug-candidate-s2474-using-quinone-inagaki/8e3eea4df8215e15a86be88e1b321f66/?utm_source=chatgpt).

Biological Activities and Applications

- Antioxidant Activities : Xi et al. (2015) synthesized coumarin-fused quinolines with potent antioxidant activities, indicating the potential of quinoline derivatives in developing novel antioxidants【Xi et al., 2015】(https://consensus.app/papers/coumarin-sharing-benzene-ring-quenching-radicals-xi/f38e5ad8dbfd50fa92a17c23a7959853/?utm_source=chatgpt).

- Antibacterial Activities : Alavi et al. (2017) explored the synthesis and antibacterial activities of novel quinoxaline sulfonamides, highlighting the significance of quinoline derivatives in addressing bacterial infections【Alavi et al., 2017】(https://consensus.app/papers/synthesis-novel-quinoxaline-sulfonamides-activity-alavi/a7389aca8698529fb55ebe326f49606b/?utm_source=chatgpt).

Advanced Materials and Chemical Interactions

- Crystal Structure and Molecular Interactions : Moreira et al. (2019) provided a comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone, showcasing the importance of structural analysis in understanding the chemical behavior and interactions of quinoline derivatives【Moreira et al., 2019】(https://consensus.app/papers/study-structure-novel-sulfonamidedihydroquinolinone-moreira/5fdc014784ff50568eed775d8b5f9664/?utm_source=chatgpt).

Eigenschaften

IUPAC Name |

6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6S/c1-4-33-21-10-13-24-23(15-21)26(28)25(34(29,30)22-11-8-19(31-2)9-12-22)17-27(24)16-18-6-5-7-20(14-18)32-3/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWTYMONPBCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)

![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)

![1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2659410.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)